molecular formula C16H21N3O B2676416 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide CAS No. 1286717-81-4

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2676416
CAS No.: 1286717-81-4
M. Wt: 271.364
InChI Key: UBLOAJLFEYIDEK-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide typically involves the formation of the imidazole ring followed by the attachment of the phenylbutanamide group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the 2-methyl and ethyl groups . The final step involves the coupling of the imidazole derivative with 4-phenylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring with a phenylbutanamide group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOAJLFEYIDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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